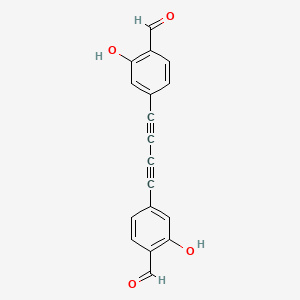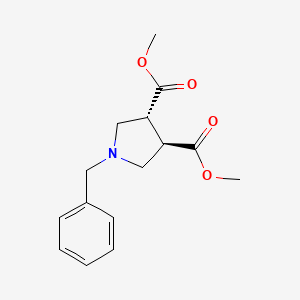
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: is a chemical compound with the molecular formula C14H17NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups at the 3 and 4 positions of the pyrrolidine ring. The compound also contains a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and dimethyl malonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the starting materials.
Esterification: The ester groups are introduced through esterification reactions using dimethyl malonate under acidic or basic conditions.
Benzylation: The benzyl group is introduced by reacting the intermediate compound with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Oxidation: trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups or the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In organic synthesis, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is used as an intermediate for the preparation of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting neurological or metabolic disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins .
作用機序
The mechanism of action of trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl group and ester functionalities allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Diethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- Dimethyl 1-phenylpyrrolidine-3,4-dicarboxylate
- Diethyl 1-phenylpyrrolidine-3,4-dicarboxylate
Comparison
Compared to similar compounds, trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its specific substitution pattern. The presence of the benzyl group on the nitrogen atom and the ester groups at the 3 and 4 positions confer distinct chemical and biological properties. These features make it a valuable compound for various applications, as it can interact with different molecular targets and undergo diverse chemical reactions .
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1 |
InChIキー |
JSRVVUSBZJFOJO-STQMWFEESA-N |
異性体SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |
正規SMILES |
COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



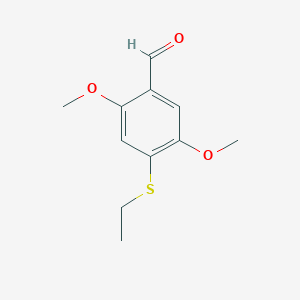
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)
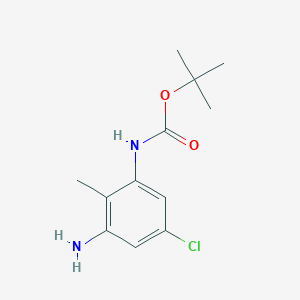

![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

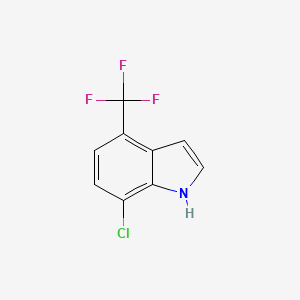
![2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B11759523.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)

